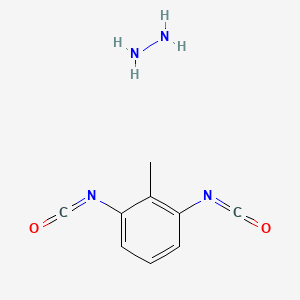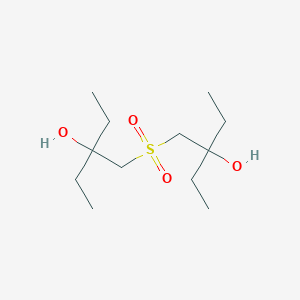
3,3'-(Sulfonyldimethanediyl)dipentan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-(Sulfonyldimethanediyl)dipentan-3-ol is an organic compound characterized by the presence of a sulfonyl group and two pentanol groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Sulfonyldimethanediyl)dipentan-3-ol typically involves the reaction of sulfonyl chloride with pentanol under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of 3,3’-(Sulfonyldimethanediyl)dipentan-3-ol may involve large-scale reactions using automated reactors. The process includes the careful control of temperature, pressure, and reaction time to ensure high yield and purity of the product. The final product is then subjected to rigorous quality control measures to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-(Sulfonyldimethanediyl)dipentan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like acyl chlorides or alkyl halides are used in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Ester or ether derivatives.
Applications De Recherche Scientifique
3,3’-(Sulfonyldimethanediyl)dipentan-3-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,3’-(Sulfonyldimethanediyl)dipentan-3-ol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The hydroxyl groups can participate in hydrogen bonding, affecting the compound’s solubility and reactivity. The exact pathways and molecular targets are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Dimethylpentane: Similar in structure but lacks the sulfonyl and hydroxyl groups.
3-Pentanol: Contains a hydroxyl group but lacks the sulfonyl group.
3-Methyl-3-pentanol: Similar to 3-pentanol but with an additional methyl group.
Uniqueness
3,3’-(Sulfonyldimethanediyl)dipentan-3-ol is unique due to the presence of both sulfonyl and hydroxyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
51384-40-8 |
|---|---|
Formule moléculaire |
C12H26O4S |
Poids moléculaire |
266.40 g/mol |
Nom IUPAC |
3-[(2-ethyl-2-hydroxybutyl)sulfonylmethyl]pentan-3-ol |
InChI |
InChI=1S/C12H26O4S/c1-5-11(13,6-2)9-17(15,16)10-12(14,7-3)8-4/h13-14H,5-10H2,1-4H3 |
Clé InChI |
ZAHJBANHIXXRBR-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)(CS(=O)(=O)CC(CC)(CC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


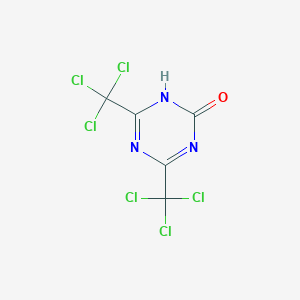

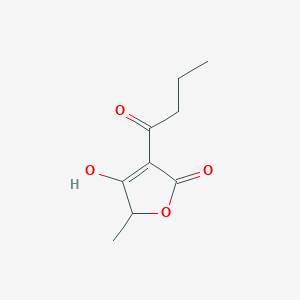
![Benzene, [methoxy(1-phenylcyclopropyl)methyl]-](/img/structure/B14655217.png)
![4-[4-Chloro-3-(trifluoromethyl)phenyl]-1-methylpiperidin-4-ol](/img/structure/B14655218.png)
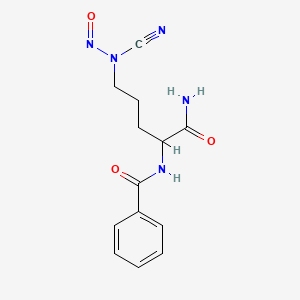
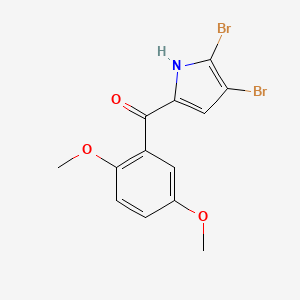
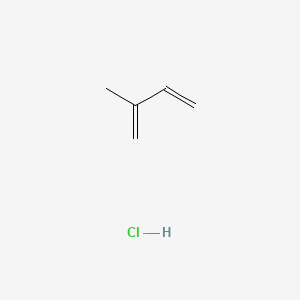

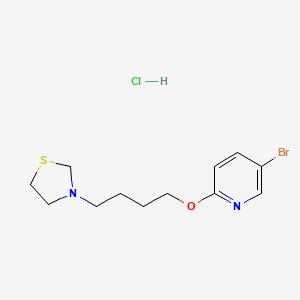

![1H-Pyrrolo[1,2-A][1,3]diazepine](/img/structure/B14655300.png)

